3-(2-Hydroxyethyl)-5-(1-methylpyridin-4(1H)-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
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Overview
Description
3-(2-Hydroxyethyl)-5-(1-methylpyridin-4(1H)-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound that features a thiazolidinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxyethyl)-5-(1-methylpyridin-4(1H)-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common approach is the condensation of a thiazolidinone derivative with a pyridine-based aldehyde under controlled conditions. The reaction often requires the use of a base, such as sodium hydroxide, and a solvent like ethanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxyethyl)-5-(1-methylpyridin-4(1H)-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(2-Hydroxyethyl)-5-(1-methylpyridin-4(1H)-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(2-Hydroxyethyl)-5-(1-methylpyridin-4(1H)-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Compounds with a similar core structure but different substituents.
Pyridine Derivatives: Compounds featuring a pyridine ring with various functional groups.
Uniqueness
What sets 3-(2-Hydroxyethyl)-5-(1-methylpyridin-4(1H)-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
CAS No. |
34330-18-2 |
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Molecular Formula |
C11H12N2O2S2 |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
3-(2-hydroxyethyl)-5-(1-methylpyridin-4-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H12N2O2S2/c1-12-4-2-8(3-5-12)9-10(15)13(6-7-14)11(16)17-9/h2-5,14H,6-7H2,1H3 |
InChI Key |
ALLQCHYQXVPRLR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=C2C(=O)N(C(=S)S2)CCO)C=C1 |
Origin of Product |
United States |
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